1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol
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Overview
Description
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with an indene moiety. The presence of a methyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine ring and a hydroxyl group at the 2-position of the indene ring further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the methyl group: The methyl group is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine ring through selective alkylation reactions.
Formation of the indene moiety: The indene ring is synthesized separately and then coupled with the pyrrolo[2,3-d]pyrimidine core through a series of condensation reactions.
Hydroxylation: The hydroxyl group is introduced at the 2-position of the indene ring through selective oxidation reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position of the indene ring can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting protein kinases involved in cancer cell proliferation and survival.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Mechanism of Action
The mechanism of action of 1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase and preventing its activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1-({7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)-2,3-dihydro-1H-inden-2-ol can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases but differ in their chemical structure and selectivity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are designed as multi-targeted kinase inhibitors with enhanced potency and selectivity.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit certain protein kinases involved in cancer progression .
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-[(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)amino]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C16H16N4O/c1-20-7-6-12-15(17-9-18-16(12)20)19-14-11-5-3-2-4-10(11)8-13(14)21/h2-7,9,13-14,21H,8H2,1H3,(H,17,18,19) |
InChI Key |
BLDWIHBFNIRJLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NC3C(CC4=CC=CC=C34)O |
Origin of Product |
United States |
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